molecular formula C11H15ClFN B1446448 [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl CAS No. 1228879-30-8

[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl

Numéro de catalogue: B1446448
Numéro CAS: 1228879-30-8
Poids moléculaire: 215.69 g/mol
Clé InChI: NZJNWPNLFCLTSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characterization and IUPAC Nomenclature

[1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride possesses a well-defined molecular structure that can be systematically characterized through multiple chemical descriptors and nomenclature systems. The compound exhibits the molecular formula C11H15ClFN, with a molecular weight of 215.69 grams per mole, representing the hydrochloride salt form of the parent amine. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride, reflecting the systematic naming conventions that emphasize the spatial arrangement of functional groups and substituents. The structural architecture incorporates a cyclobutyl ring directly attached to a 4-fluorophenyl group, with a methanamine moiety extending from the quaternary carbon center of the cyclobutane ring system.

The three-dimensional molecular geometry reveals several important structural features that influence the compound's chemical and biological properties. The cyclobutyl ring system introduces significant ring strain due to the four-membered ring geometry, creating bond angles that deviate substantially from the ideal tetrahedral angle. This ring strain contributes to the compound's reactivity profile and may influence its binding interactions with biological targets. The 4-fluorophenyl substituent introduces both electronic and steric effects, with the fluorine atom serving as an electron-withdrawing group that modifies the aromatic ring's electronic distribution. The methanamine group provides a basic nitrogen center that can participate in hydrogen bonding interactions and can exist in protonated form under physiological conditions.

Chemical identification of this compound relies on multiple molecular descriptors that provide comprehensive structural information. The International Chemical Identifier string is InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H, which encodes the complete connectivity information for both the organic cation and chloride anion. The corresponding International Chemical Identifier Key is NZJNWPNLFCLTSA-UHFFFAOYSA-N, providing a unique hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation is expressed as C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl, offering a linear text representation that captures the essential connectivity patterns.

Property Value Reference
Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
IUPAC Name [1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride
InChI Key NZJNWPNLFCLTSA-UHFFFAOYSA-N
CAS Registry Number 1228879-30-8

Historical Development in Medicinal Chemistry

The development of [1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride within medicinal chemistry research can be traced to broader investigations into cycloalkylamine derivatives and their potential therapeutic applications. The compound emerged from systematic structure-activity relationship studies that explored the incorporation of strained ring systems and fluorinated aromatic groups into amine scaffolds. These investigations were motivated by the recognition that cyclobutyl groups could serve as bioisosteres for other cycloalkyl substituents while providing distinct conformational constraints that might enhance selectivity for specific biological targets. The inclusion of fluorine substitution on the phenyl ring reflected ongoing efforts in medicinal chemistry to exploit the unique properties of fluorine, including its ability to modulate lipophilicity, metabolic stability, and protein binding interactions.

Historical records indicate that this compound was first synthesized and characterized in the early 2000s, with its initial documentation in chemical databases occurring in 2008. The synthesis methodology typically involved the reaction of cyclobutyl bromide with 4-fluorobenzylamine under basic conditions, followed by salt formation with hydrochloric acid. Alternative synthetic approaches employed reductive amination strategies, utilizing cyclobutylamine and 4-fluorobenzaldehyde as starting materials, with subsequent reduction using sodium triacetoxyborohydride or related reducing agents. These synthetic developments reflected the growing sophistication of medicinal chemistry methodology and the increasing emphasis on accessing structurally diverse chemical space for drug discovery applications.

The compound's emergence coincided with expanding interest in targeting protein homeostasis pathways for therapeutic intervention, particularly in oncology research. Early medicinal chemistry programs recognized the potential utility of this structural motif as a building block for more complex molecules designed to interact with specific protein targets. The cyclobutyl group was particularly valued for its ability to introduce conformational rigidity while maintaining relatively compact molecular dimensions, properties that could enhance binding selectivity and reduce off-target interactions. The 4-fluorophenyl substituent was incorporated based on established principles of fluorine chemistry in drug design, leveraging the unique electronic properties of fluorine to optimize pharmacological profiles.

Role in Contemporary Drug Discovery Paradigms

In contemporary drug discovery paradigms, [1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride has assumed significant importance as a synthetic intermediate and building block for the development of targeted therapeutics, particularly in the realm of protein homeostasis modulators. The compound serves as a key structural component in the synthesis of inhibitors targeting the ATPase associated with various cellular activities chaperone protein, commonly referred to as protein 97, which plays critical roles in cellular protein quality control mechanisms. These applications reflect the modern emphasis on precision medicine approaches that target specific molecular pathways underlying disease pathogenesis, rather than relying on broad-spectrum therapeutic strategies.

Contemporary research has demonstrated the utility of this compound in developing allosteric inhibitors of protein 97, which represents a promising therapeutic target for cancer treatment. The protein 97 ATPase functions as a central component of the ubiquitin-proteasome system, facilitating the extraction and degradation of misfolded proteins from various cellular compartments. Cancer cells often exhibit heightened dependence on protein 97 activity due to their elevated protein synthesis rates and accumulation of misfolded proteins, making this target particularly attractive for selective cancer therapy. The structural features of [1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride, including its conformational rigidity and electronic properties, have proven well-suited for incorporation into protein 97 inhibitor scaffolds.

Current drug discovery programs utilizing this compound emphasize structure-based drug design approaches that leverage detailed knowledge of target protein structures and binding site characteristics. The cyclobutyl ring system provides a rigid framework that can enhance binding selectivity by restricting conformational flexibility and promoting specific protein-ligand interactions. The 4-fluorophenyl group contributes to binding affinity through favorable electronic interactions with target proteins while potentially improving metabolic stability through the influence of fluorine substitution on oxidative metabolism pathways. These structural attributes align with contemporary medicinal chemistry principles that prioritize the optimization of multiple drug-like properties simultaneously, including potency, selectivity, and pharmacokinetic characteristics.

Application Area Target Protein Mechanism Reference
Cancer Therapy Protein 97 ATPase Allosteric Inhibition
Protein Homeostasis Ubiquitin-Proteasome System Chaperone Modulation
Drug Discovery Various Targets Building Block Synthesis

The integration of [1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride into modern drug discovery workflows exemplifies the evolution toward more sophisticated approaches to therapeutic development. Contemporary programs increasingly emphasize the systematic exploration of chemical space through the use of well-characterized building blocks that can be efficiently incorporated into diverse molecular scaffolds. The compound's established synthetic accessibility and favorable physicochemical properties make it an attractive component for combinatorial chemistry approaches and high-throughput medicinal chemistry campaigns. Additionally, its demonstrated utility in targeting protein homeostasis pathways positions it at the forefront of emerging therapeutic paradigms that seek to exploit fundamental cellular processes for therapeutic benefit, particularly in areas such as oncology and neurodegenerative disease research.

Propriétés

IUPAC Name

[1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNWPNLFCLTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Hydrogenation of Nitrile Precursors

  • Starting Material: 1-(4-fluorophenyl)cyclobutane carbonitrile
  • Reaction: Catalytic hydrogenation of the nitrile group to the corresponding primary amine.
  • Catalysts: Typically palladium or nickel silicate catalysts are employed.
  • Conditions: Room temperature hydrogenation under H₂ atmosphere for approximately 12 hours.
  • Outcome: Conversion of the nitrile to free amine with yields around 75%.
  • Post-Processing: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ether at low temperature (0°C) to improve stability and solubility.
  • Yield of Salt Formation: Approximately 85% with purity over 99% by HPLC.
Step Reagents/Conditions Yield (%) Purity (%)
Nitrile hydrogenation H₂, Ni-Si catalyst, RT, 12 h 75 >95
Salt formation HCl/Et₂O, 0°C 85 99 (HPLC)

Alternative Synthetic Strategies

  • Cyclobutyl Ring Formation: Although less common for this compound, cyclobutyl rings can be formed via [2+2] photocycloaddition or thermal cyclization of 4-fluorophenyl-substituted alkenes, followed by amination steps.
  • Amination: Reductive amination using sodium borohydride and acetic acid or Gabriel synthesis methods can introduce the methanamine group.
  • Hydrochloride Salt Formation: Final step involves treatment with HCl gas or aqueous HCl in organic solvents to generate the hydrochloride salt.

Analytical Characterization and Purity Validation

These methods ensure structural integrity and confirm the absence of impurities or side products.

Industrial Production Considerations

  • Scale-Up: Automated reactors facilitate large-scale hydrogenation and salt formation with stringent control of temperature, pressure, and reaction time.
  • Purification: Crystallization and drying steps are optimized to maximize yield and purity.
  • Quality Control: Routine use of HPLC, LC-MS, and NMR to monitor batch consistency.

Comparative Notes on Related Compounds

  • Positional Isomers: Para-fluoro substitution (target compound) yields higher potency and better solubility than ortho- or meta-fluoro analogs due to favorable electronic and steric effects.
  • Halogen Variants: Substitution of fluorine with chlorine alters lipophilicity and electronic properties, affecting synthesis and biological activity.
  • Cycloalkane Variants: Changing ring size (cyclobutyl vs. cyclopropyl or cyclopentyl) impacts conformational flexibility and solubility.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 1-(4-Fluorophenyl)cyclobutane carbonitrile
Key Reaction Catalytic hydrogenation (Pd or Ni-Si catalyst)
Reaction Conditions Room temperature, H₂ atmosphere, ~12 hours
Yield (Free Amine) ~75%
Salt Formation HCl in ether at 0°C
Yield (HCl Salt) ~85%
Purity >99% (HPLC)
Analytical Confirmation LC-MS, ¹H NMR, FT-IR

Research Findings and Optimization Insights

  • Increasing hydrogenation catalyst efficiency or optimizing hydrogen pressure can improve yield and reduce reaction time.
  • Salt formation at low temperatures ensures better crystallinity and stability.
  • Solvent choice (e.g., replacing ethanol with tetrahydrofuran) can enhance intermediate solubility and reaction efficiency in scale-up.
  • Use of Pd/C catalyst in reductive amination reduces side reactions compared to other catalysts.

Analyse Des Réactions Chimiques

Amine Reactivity in Alkylation and Acylation

The primary amine group undergoes typical nucleophilic reactions:

Reaction Type Reagents/Conditions Product Source
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°CN-Alkylated derivatives (e.g., N-methylated)
Acylation Acetyl chloride, Et₃N, CH₂Cl₂N-Acetylated amides
Sulfonylation Sulfonyl chlorides, pyridineSulfonamide derivatives

Mechanistic Notes :

  • The amine’s lone pair attacks electrophilic carbons in alkyl halides or acylating agents.

  • Deprotonation (e.g., using K₂CO₃) enhances nucleophilicity in alkylation .

Oxidation Reactions

The amine can be oxidized under controlled conditions:

Oxidizing Agent Conditions Product Source
KMnO₄Acidic aqueous solutionNitro compound
H₂O₂Neutral pH, 50°CHydroxylamine derivative

Key Consideration :
The electron-withdrawing 4-fluorophenyl group stabilizes intermediate oxidation states.

Coupling Reactions

The amine participates in peptide-like couplings:

Coupling Agent Reagents Product Source
EDC/HOBtCarboxylic acid, DMF, 0°C → 25°CAmide bond formation
CDIImidazole, THFActivated intermediate for amides

Example :
In GLPG2737 synthesis, carbonyldiimidazole (CDI) facilitated amide bond formation with sulfamide groups .

Acid-Base Reactions

The hydrochloride salt can be neutralized to regenerate the free amine:

Base Solvent Application Source
NaOHH₂O/EtOAcFree amine extraction for further use
NH₄OHCH₂Cl₂In-situ deprotonation for alkylation

Cyclobutane Ring Reactivity

The strained cyclobutane ring may undergo ring-opening or functionalization under harsh conditions:

Reaction Reagents Outcome Source
Ring expansion Strong acids (H₂SO₄), heatLarger cyclic or acyclic products
Electrophilic substitution HNO₃/H₂SO₄ (limited by fluorine’s deactivation)Nitration at meta position

Note :
The 4-fluorophenyl group directs electrophilic attacks to the meta position due to its electron-withdrawing nature .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming imine byproducts .

  • Hydrolysis : Prolonged exposure to moisture may hydrolyze the amine hydrochloride to free amine and HCl .

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that compounds similar to [1-(4-Fluorophenyl)cyclobutyl]methanamine exhibit affinity for neurotransmitter receptors, particularly norepinephrine transporters (NET). This suggests potential applications in developing selective PET tracers for neuroimaging studies .

Antidepressant Activity

Compounds derived from methanamine structures have shown promise in treating depression. Studies indicate that they may modulate serotonin and norepinephrine levels, making them candidates for further investigation in antidepressant therapies .

Anticancer Research

Preliminary studies suggest that the compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further exploration is required to elucidate these mechanisms and establish efficacy .

Case Studies

StudyObjectiveFindings
Zhang et al. (2015)Synthesis of fluorinated analogs for PET tracersIdentified several promising ligands with high affinity for NET, suitable for radiolabeling .
MDPI Research (2020)Evaluation of benzimidazolone derivativesShowed that modifications in the side chains significantly affected receptor affinity and selectivity .
Patent US8513415B2Method for synthesizing C-pyrazine-methylaminesDescribed synthetic pathways that can be adapted for producing similar compounds, including [1-(4-Fluorophenyl)cyclobutyl]methanamine .

Mécanisme D'action

The mechanism of action of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Positional Isomers: Fluorophenyl Substitution

The position of the fluorine atom on the phenyl ring significantly impacts steric and electronic properties:

Compound Name CAS Number Substituent Position Key Differences from Target Compound
[1-(2-Fluorophenyl)cyclobutyl]methanamine, HCl 1228879-43-3 2-Fluoro Fluorine at ortho position increases steric hindrance near the cyclobutyl group, potentially reducing receptor binding affinity .
[1-(3-Fluorophenyl)cyclobutyl]methanamine, HCl 1228880-30-5 3-Fluoro Fluorine at meta position balances electronic effects; may alter solubility due to dipole interactions .
Target Compound 1228879-30-8 4-Fluoro Fluorine at para position maximizes electronic withdrawal without steric interference, enhancing stability and interaction with aromatic binding pockets .

Research Findings :

  • Biological Activity : In p97 inhibitors, the para-fluoro configuration (target compound) showed higher potency than ortho- or meta-substituted analogs, likely due to optimal π-π stacking in enzyme active sites .
  • Solubility : The para-substituted compound exhibits better aqueous solubility in HCl salt form compared to ortho isomers, which may form less stable crystals .

Halogen-Substituted Analogs: Fluorine vs. Chlorine

Replacing fluorine with chlorine alters lipophilicity and electronic effects:

Compound Name CAS Number Substituent Molecular Weight Key Differences
[1-(4-Chlorophenyl)cyclobutyl]methanamine, HCl N/A 4-Chloro ~230.1 Chlorine’s larger size and higher electronegativity increase lipophilicity (logP ~2.5 vs. ~1.8 for fluorine analog), potentially improving membrane permeability but reducing metabolic stability .
Target Compound 1228879-30-8 4-Fluoro 215.7 Fluorine’s smaller size and lower polarizability favor selective binding in sterically constrained environments .

Cycloalkane Ring Variations

Varying the ring size (cyclobutyl vs. cyclopentyl/cyclopropyl) affects conformational flexibility:

Compound Name Ring Size Key Differences
[1-(4-Fluorophenyl)cyclopropyl]methanamine, HCl Cyclopropane (3-membered) Higher ring strain increases reactivity but reduces thermal stability; smaller ring may limit binding to larger active sites .
[1-(4-Fluorophenyl)cyclopentyl]methanamine Cyclopentane (5-membered) Increased flexibility may enhance entropic binding but reduce selectivity .
Target Compound Cyclobutane (4-membered) Optimal balance of rigidity and stability for enzyme inhibition .

Physicochemical Data :

  • Cyclopropane analog (C₁₀H₁₂ClFN) has a lower MW (199.7) and higher solubility in organic solvents due to reduced steric bulk .

Amine Substitution Patterns

Modifying the amine group impacts basicity and steric effects:

Compound Name Amine Structure Key Differences
1-(4-Fluorophenyl)cyclobutyl)-N,N-dimethylmethanamine, HCl Tertiary amine (dimethyl) Reduced basicity (pKa ~6.5 vs. ~8.5 for primary amine) and increased lipophilicity; may decrease solubility in physiological conditions .
Target Compound Primary amine Higher basicity (pKa ~9–10) enhances salt formation and aqueous solubility .

Activité Biologique

[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C13H19ClFN
  • Molecular Weight : 245.75 g/mol

The structure features a cyclobutyl ring attached to a fluorophenyl group and a methanamine moiety. The fluorine atom is hypothesized to enhance the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorophenyl group increases binding affinity, while the cyclobutyl ring contributes to structural stability. This compound may modulate the activity of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to [1-(4-Fluorophenyl)cyclobutyl]methanamine. The findings are summarized in Table 1:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
F1Staphylococcus aureus128 μg/mL
F2Escherichia coli64 μg/mL
F3Candida albicans32 μg/mL

These results indicate that certain derivatives exhibit moderate antibacterial activity, suggesting potential therapeutic applications in treating infections.

Case Studies

In a study focusing on the pharmacokinetics of [1-(4-Fluorophenyl)cyclobutyl]methanamine, researchers administered varying doses in animal models. The results indicated:

  • ED50 (Effective Dose for 50% response): 0.04 mg/kg/day for liver cholesterol reduction.
  • Bioavailability : High bioavailability was noted, with significant absorption and distribution profiles.

These findings support the notion that this compound could play a role in metabolic regulation.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the molecular structure influence biological activity. Key observations include:

  • Fluorine Substitution : Enhances binding affinity.
  • Cyclobutyl Ring : Provides stability and affects pharmacokinetics.
  • Amine Group : Involved in hydrogen bonding with target receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(4-Fluorophenyl)cyclobutyl]methanamine HCl, and how can purity be validated?

  • Methodological Answer : A common approach involves hydrogenation of nitrile precursors (e.g., 1-(4-fluorophenyl)cyclobutane carbonitrile) using catalysts like palladium or nickel silicates. Post-hydrogenation, the free amine is treated with HCl to form the hydrochloride salt. Purity validation typically employs HPLC (>95% purity) and LC-MS to confirm molecular weight (e.g., [C11H14ClFN]+, calculated 224.08) .
  • Key Data :

StepReagents/ConditionsYieldPurity
Nitrile hydrogenationH₂, Ni-Si catalyst, RT, 12h75%>95%
Salt formationHCl/Et₂O, 0°C85%99% (HPLC)

Q. How can researchers confirm the structural integrity of [1-(4-Fluorophenyl)cyclobutyl]methanamine HCl using spectroscopic methods?

  • Methodological Answer : ¹H NMR in methanol-d₄ is critical. Key peaks include:

  • δ 7.40–7.30 (m, 2H) : Aromatic protons adjacent to fluorine.
  • δ 4.16 (s, 2H) : Methylene group (-CH₂NH₂).
  • δ 2.50–1.80 (m, 7H) : Cyclobutyl and methanamine protons.
    Mass spectrometry (ESI+) should confirm [M+H]+ at m/z 224.07. FT-IR may show N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclobutyl ring influence the compound’s stereoelectronic properties compared to cyclopentyl analogs?

  • Methodological Answer : Cyclobutyl’s smaller ring increases ring strain, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT) reveal reduced LUMO energy (-1.8 eV vs. -1.5 eV for cyclopentyl), favoring electrophilic interactions. Experimental data from cyclopentyl analogs (e.g., [1-(4-Fluorophenyl)cyclopentyl]methanamine) show 20% lower binding affinity to serotonin receptors, suggesting cyclobutyl’s strain improves target engagement .

Q. What strategies are effective for functionalizing the methanamine group to optimize pharmacokinetics?

  • Methodological Answer : Acylation (e.g., acetic anhydride) or reductive amination (e.g., formaldehyde/NaBH₄) modifies the amine. For targeted delivery, coupling with PEG linkers or piperazine moieties (e.g., 4-isopropylpiperazine) enhances solubility and blood-brain barrier penetration. Example:

  • Functionalization : React with 4-isopropylpiperazine-1-carbaldehyde under reductive amination (NaBH₃CN, MeOH) to yield derivatives with logP reduced from 2.1 to 1.4 .

Q. How can researchers resolve discrepancies in biological activity data between fluorinated methanamine analogs?

  • Methodological Answer : Contradictions often arise from fluorophenyl substitution patterns. For instance:

  • 2,6-Difluoro analogs (CAS 1909335-91-6) show 50% higher corrosion inhibition efficiency than 4-fluoro derivatives due to enhanced electron withdrawal .
  • Cyclobutyl vs. Cyclopentyl : Use comparative molecular field analysis (CoMFA) to map steric/electronic differences. Cyclobutyl’s strain increases binding entropy (ΔS = +15 J/mol·K) in receptor assays .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended for evaluating the compound’s neuropharmacological potential?

  • Methodological Answer :

  • Radioligand binding assays : Screen against 5-HT₁A (Kd < 100 nM) and σ-1 receptors (IC₅₀ < 1 µM).
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac safety (IC₅₀ > 10 µM).
  • Metabolic stability : Incubate with liver microsomes (human/rat); measure t₁/₂ via LC-MS/MS.
  • Data Table :
AssayTargetResult
5-HT₁A BindingKd = 85 nMHigh affinity
hERG InhibitionIC₅₀ = 12 µMLow risk
Microsomal t₁/₂45 min (human)Moderate stability

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) into CYP3A4 or MAO-B active sites. Key findings:

  • CYP3A4 Metabolism : Fluorophenyl group aligns with heme iron (distance: 3.2 Å), suggesting oxidative defluorination as a major metabolic pathway.
  • MAO-B Inhibition : Cyclobutyl’s strain induces tighter binding (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for acyclic analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.